2,5-Dichlorothioanisole
Overview
Description
2,5-Dichlorothioanisole is an organic compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol . It is a derivative of thioanisole, where two chlorine atoms are substituted at the 2nd and 5th positions on the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorothioanisole can be synthesized from 1,4-dichlorobenzene through a series of chemical reactions . One common method involves the reaction of 1,4-dichlorobenzene with sodium methanethiolate in the presence of a suitable solvent. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothioanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thioanisole derivatives.
Scientific Research Applications
2,5-Dichlorothioanisole is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,5-Dichlorothioanisole involves its interaction with various molecular targets and pathways. In biochemical research, it is often used to study the effects of thioanisole derivatives on enzyme activity and metabolic processes. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target enzyme .
Comparison with Similar Compounds
3,5-Dichlorothioanisole: Another dichlorinated thioanisole derivative with chlorine atoms at the 3rd and 5th positions.
2,4-Dichlorothioanisole: Chlorine atoms at the 2nd and 4th positions.
2,6-Dichlorothioanisole: Chlorine atoms at the 2nd and 6th positions.
Comparison: 2,5-Dichlorothioanisole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other dichlorothioanisole derivatives, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific research applications .
Properties
IUPAC Name |
1,4-dichloro-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUFJYUCEJEKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374227 | |
Record name | 2,5-Dichlorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17733-24-3 | |
Record name | 1,4-Dichloro-2-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17733-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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